Ethyl 4-acetamido-3-hydroxybenzoate is a chemical compound with the molecular formula and a molecular weight of approximately 211.20 g/mol. This compound is characterized by the presence of an acetamido group and a hydroxy group attached to a benzoate structure. It is often utilized in various chemical and pharmaceutical applications due to its functional groups that allow for further chemical modifications and biological interactions.
These reactions are significant for synthesizing derivatives or for modifying the compound for specific applications in medicinal chemistry.
Ethyl 4-acetamido-3-hydroxybenzoate exhibits notable biological activities. Research indicates that it may possess:
These biological activities make it a candidate for further investigation in drug development.
The synthesis of ethyl 4-acetamido-3-hydroxybenzoate typically involves several steps:
Alternative synthetic routes may involve different starting materials or reagents to achieve similar products .
Ethyl 4-acetamido-3-hydroxybenzoate has several applications in various fields:
Interaction studies involving ethyl 4-acetamido-3-hydroxybenzoate focus on its ability to interact with biological macromolecules, such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, its role as an inhibitor of neuraminidase highlights its interaction with viral proteins, suggesting pathways for antiviral drug development .
Several compounds share structural similarities with ethyl 4-acetamido-3-hydroxybenzoate. Below is a comparison highlighting their uniqueness:
These compounds highlight the structural diversity within this class of chemicals while emphasizing the unique features of ethyl 4-acetamido-3-hydroxybenzoate, particularly its specific biological activities and potential therapeutic applications.
Ethyl 4-acetamido-3-hydroxybenzoate emerged as a critical compound during the late 20th-century development of neuraminidase inhibitors. Its significance grew alongside the commercialization of oseltamivir (Tamiflu®), where it was identified as "Oseltamivir EP Impurity D" in pharmacopeial standards. The compound’s first synthetic routes were reported in patents related to oseltamivir intermediates, with optimized procedures published in the early 2000s. Regulatory agencies, including the European Pharmacopoeia, later standardized its characterization to ensure drug safety profiles.
The molecule’s three functional groups—ester, acetamido, and phenolic hydroxyl—enable diverse reactivity:
This triad facilitates its use in multi-step syntheses, such as the preparation of thiazole-containing neuraminidase inhibitors. The hydroxyl group’s ortho position relative to the acetamido moiety creates steric hindrance, influencing regioselectivity in electrophilic aromatic substitution reactions.
As a specified impurity in oseltamivir, ethyl 4-acetamido-3-hydroxybenzoate is monitored at thresholds ≤0.15% in drug substances. Analytical methods for its quantification include:
A 2025 study demonstrated a detection limit of 0.005% w/w using ultra-high-performance liquid chromatography (UHPLC), critical for compliance with ICH Q3A guidelines.
The International Union of Pure and Applied Chemistry name for this compound is ethyl 4-acetamido-3-hydroxybenzoate [2] [12]. This systematic nomenclature reflects the compound's structural components: an ethyl ester group, an acetamido substituent at the 4-position, and a hydroxyl group at the 3-position of the benzoate ring [2] [3].
Synonym | Source/Registry |
---|---|
Ethyl 4-acetamido-3-hydroxybenzoate | International Union of Pure and Applied Chemistry [2] |
4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester | Chemical Abstracts Service [5] [7] |
Benzoic acid, 4-acetylamino-3-hydroxy-, ethyl ester | Systematic Chemical Name [2] |
Oseltamivir phosphate impurity D [European Pharmacopoeia] | European Pharmacopoeia [2] [5] |
Oseltamivir European Pharmacopoeia Impurity D | European Pharmacopoeia [7] [21] |
Ethyl 4-acetylamino-3-hydroxybenzoate | Alternative International Union of Pure and Applied Chemistry [5] [6] |
The compound is recognized under multiple synonymous names within different chemical databases and regulatory frameworks [2] [5]. The European Pharmacopoeia designation as "Oseltamivir phosphate impurity D" indicates its relevance in pharmaceutical quality control and analytical chemistry [2] [7].
Ethyl 4-acetamido-3-hydroxybenzoate possesses the molecular formula C₁₁H₁₃NO₄ [2] [3] [5]. The molecular weight is consistently reported as 223.22 to 223.23 grams per mole across multiple authoritative sources [2] [5] [6].
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃NO₄ [2] [3] |
Molecular Weight | 223.22 - 223.23 g/mol [2] [5] [6] |
Exact Mass | 223.08445790 Da [2] |
Hydrogen Bond Donor Count | 2 [2] |
Hydrogen Bond Acceptor Count | 4 [2] |
Rotatable Bond Count | 4 [2] |
Topological Polar Surface Area | 79.12000 [5] |
Melting Point | 157-160°C (literature) [5] |
The structural representation through Simplified Molecular Input Line Entry System notation is CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)O [2] [3]. The International Chemical Identifier string provides a comprehensive structural description: InChI=1S/C11H13NO4/c1-3-16-11(15)8-4-5-9(10(14)6-8)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) [2] [3].
The compound features a benzene ring core with three distinct substituents: an ethyl ester group (-COOC₂H₅) providing the carboxylate functionality, a hydroxyl group (-OH) at the meta position relative to the carboxylate, and an acetamido group (-NHCOCH₃) at the para position [2] [5]. This specific substitution pattern creates a unique chemical environment that influences the compound's reactivity and physical properties [2].
Ethyl 4-acetamido-3-hydroxybenzoate is registered under multiple international chemical identification systems, ensuring its proper identification across different databases and regulatory frameworks [2] [3].
Identification System | Identifier | Description |
---|---|---|
Chemical Abstracts Service Registry Number | 1346604-18-9 [2] [5] [6] | Unique identifier assigned by Chemical Abstracts Service |
European Community Number | 881-379-7 [2] | European Community registry number for chemical substances |
Unique Ingredient Identifier (Food and Drug Administration) | 79Q535BU4S [2] [3] | Unique Ingredient Identifier assigned by Food and Drug Administration |
PubChem Compound Identifier | 71312816 [2] | PubChem database compound identifier |
MDL Number | MFCD27966042 [7] [21] | MDL Information Systems molecular identifier |
InChI Key | UURVEOMRNSPVTI-UHFFFAOYSA-N [2] [3] | Hashed version of the full InChI string |
WikiData Identifier | Q27266777 [2] | Wikidata knowledge base identifier |
The Chemical Abstracts Service registry number 1346604-18-9 serves as the primary international identifier for this compound [2] [5] [6]. The European Community number 881-379-7 facilitates regulatory compliance within European Union jurisdictions [2]. The Unique Ingredient Identifier 79Q535BU4S enables tracking within Food and Drug Administration databases and regulatory submissions [2] [3].
Ethyl 4-acetamido-3-hydroxybenzoate occupies a specific position within the hierarchical classification system of organic compounds, particularly within the benzoate derivatives family [14] [17]. This classification system provides a systematic framework for understanding the compound's chemical relationships and properties [9] [13].
Classification Level | Classification | Description |
---|---|---|
Kingdom | Organic compounds [14] | Carbon-containing compounds typically formed by living organisms |
Super Class | Benzenoids [14] [17] | Compounds containing one or more benzene rings |
Class | Benzene and substituted derivatives [14] | Benzene ring with various substituents |
Sub Class | Benzoic acids and derivatives [13] [14] | Compounds containing a benzene ring with at least one carboxyl group |
Direct Parent | Hydroxybenzoic acid derivatives [14] [17] | Benzoic acid derivatives with hydroxyl substituents |
Molecular Framework | Aromatic homomonocyclic compounds [3] | Contains a single aromatic ring structure |
Within this classification hierarchy, ethyl 4-acetamido-3-hydroxybenzoate is positioned as a member of the benzoic acids and derivatives subclass [13] [14]. The compound specifically belongs to the hydroxybenzoic acid derivatives category due to the presence of both carboxylate and hydroxyl functional groups on the benzene ring [14] [17].
The benzoic acids and derivatives classification encompasses a broad variety of acid forms, salts, esters, and amides that contain the carboxybenzene structure [13]. This classification includes several descendant categories: aminobenzoic acids and derivatives, benzamides, benzoic acid esters, benzoic acids, hydroxybenzoic acid derivatives, and methoxybenzoic acids and derivatives [14].
Ethyl 4-acetamido-3-hydroxybenzoate demonstrates characteristics of multiple subcategories within this system. As an ethyl ester of a substituted benzoic acid, it qualifies as a benzoic acid ester [13] [14]. The presence of the hydroxyl group places it within the hydroxybenzoic acid derivatives category [14] [17]. Additionally, the acetamido functional group introduces amide characteristics, creating a compound with multifunctional properties [15] [18].
Ethyl 4-acetamido-3-hydroxybenzoate presents as a solid at room temperature with a characteristic crystalline structure [1] [2]. The compound typically appears as a white to off-white powder or crystalline powder [1] [3]. Multiple sources confirm its odorless nature, making it suitable for pharmaceutical formulations where organoleptic properties are crucial [4]. The compound maintains its solid-state integrity under standard laboratory conditions, demonstrating good physical stability [5].
According to analytical documentation, the compound exhibits a light brown solid appearance in certain preparations, which may be attributed to minor impurities or specific synthesis conditions [5]. This variation in color does not typically affect the compound's functional properties or purity levels when maintained within acceptable pharmaceutical standards.
The molecular weight of ethyl 4-acetamido-3-hydroxybenzoate is consistently reported as 223.22 to 223.23 grams per mole across multiple authoritative sources [1] [6] [2]. This molecular weight corresponds to the molecular formula C₁₁H₁₃NO₄, which comprises eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms [1] [6] [2].
The exact mass of the compound, determined through high-resolution mass spectrometry, is 223.08446 daltons [1] [2]. This precise measurement is critical for analytical identification and quality control purposes in pharmaceutical applications. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotope of each element, is identical to the exact mass at 223.08446 daltons [2].
The melting point of ethyl 4-acetamido-3-hydroxybenzoate is reported as 157-160°C according to literature sources [1]. This relatively high melting point indicates strong intermolecular forces within the crystalline structure, likely due to hydrogen bonding interactions between the hydroxyl and acetamido functional groups.
Predictive thermal analysis suggests a boiling point of 445.9 ± 35.0°C under standard atmospheric pressure conditions [7]. This elevated boiling point reflects the compound's thermal stability and the presence of polar functional groups that contribute to stronger intermolecular interactions. The compound demonstrates chemical stability under recommended storage conditions, indicating resistance to thermal degradation at typical handling temperatures [8] [5].
Thermogravimetric analysis data indicates minimal weight loss during thermal treatment, with one analytical report showing only 0.03% weight loss, suggesting excellent thermal stability under controlled conditions [5].
The partition coefficient (LogP) of ethyl 4-acetamido-3-hydroxybenzoate is reported as 2.17680, indicating moderate lipophilicity [1]. This value suggests the compound possesses balanced hydrophilic and lipophilic characteristics, making it suitable for pharmaceutical applications where tissue penetration and bioavailability are important considerations.
The XLogP3-AA value, an alternative method for calculating partition coefficients, provides a value of 1.0 [2]. This difference in values may reflect variations in calculation methodologies and the specific algorithms used for prediction.
The topological polar surface area ranges from 75.6 to 79.12 square angstroms [1] [2]. This parameter is crucial for predicting drug-like properties, as compounds with polar surface areas within this range typically demonstrate favorable pharmacokinetic characteristics. The polar surface area calculation accounts for the contribution of oxygen and nitrogen atoms along with their attached hydrogen atoms, reflecting the compound's potential for hydrogen bonding interactions.
Ethyl 4-acetamido-3-hydroxybenzoate exhibits sparingly soluble characteristics in water [7]. This limited aqueous solubility is consistent with its moderate lipophilicity and the presence of both hydrophilic and hydrophobic structural elements.
The compound demonstrates enhanced solubility in organic solvents, particularly methanol and dimethyl sulfoxide, where it shows good dissolution characteristics [7] [3]. In ethyl acetate and chloroform, the compound exhibits slight solubility, which may be sufficient for certain analytical and synthetic applications [7]. These solubility characteristics are important for formulation development and analytical method optimization.
Solvent | Solubility Classification | Application Relevance |
---|---|---|
Water | Sparingly soluble | Limited aqueous formulations |
Methanol | Soluble | Analytical procedures, extraction |
Dimethyl sulfoxide | Soluble | Research applications, solubility enhancement |
Ethyl acetate | Slightly soluble | Extraction, purification |
Chloroform | Slightly soluble | Analytical separations |